An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document synthesizes data from analogous structures and established NMR principles to offer a comprehensive interpretation of its NMR spectra.
Introduction
3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure combines an electron-withdrawing aldehyde group and a chlorine atom with an electron-donating pyrrolidinyl group on a benzene ring. This unique electronic arrangement makes it a versatile building block for the development of novel therapeutic agents. Accurate interpretation of its NMR spectra is fundamental for chemists working with this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the aldehyde and chloro groups will generally deshield adjacent protons, shifting them downfield, while the electron-donating pyrrolidinyl group will cause an upfield shift for protons in its vicinity.
A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | - |
| H-2 | 7.8 - 7.9 | Doublet (d) | ~2.0 |
| H-5 | 7.6 - 7.7 | Doublet of doublets (dd) | ~8.5, ~2.0 |
| H-6 | 6.8 - 6.9 | Doublet (d) | ~8.5 |
| Pyrrolidine-H (α) | 3.3 - 3.5 | Triplet (t) | ~6.5 |
| Pyrrolidine-H (β) | 1.9 - 2.1 | Multiplet (m) | - |
Causality of Predicted Shifts:
-
Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet in the range of δ 9.8-10.0 ppm.[3] This significant deshielding is a characteristic feature of aldehyde protons due to the strong electron-withdrawing effect and the magnetic anisotropy of the carbonyl group.[4]
-
Aromatic Protons:
-
H-2: This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the chloro and pyrrolidinyl groups. The proximity to the aldehyde group will cause a significant downfield shift, predicted to be in the δ 7.8-7.9 ppm region. It is expected to appear as a doublet with a small meta coupling to H-6 (J ≈ 2.0 Hz).
-
H-5: This proton is ortho to the chloro group and meta to the aldehyde and pyrrolidinyl groups. The combined electron-withdrawing effects of the aldehyde and chloro groups will result in a downfield shift, anticipated around δ 7.6-7.7 ppm. It should appear as a doublet of doublets due to ortho coupling with H-6 (J ≈ 8.5 Hz) and meta coupling with H-2 (J ≈ 2.0 Hz).
-
H-6: This proton is ortho to the electron-donating pyrrolidinyl group and meta to the aldehyde group. The strong electron-donating effect of the nitrogen will shield this proton, causing a significant upfield shift compared to other aromatic protons, likely in the δ 6.8-6.9 ppm range. It is expected to be a doublet due to ortho coupling with H-5 (J ≈ 8.5 Hz).
-
-
Pyrrolidine Protons:
-
α-Protons: The four protons on the carbons directly attached to the nitrogen atom (α-protons) are expected to resonate around δ 3.3-3.5 ppm. Their chemical shift is influenced by the electron-withdrawing effect of the aromatic ring. They will likely appear as a triplet due to coupling with the adjacent β-protons.
-
β-Protons: The four protons on the other two carbons of the pyrrolidine ring (β-protons) are further from the nitrogen and the aromatic ring and will therefore be more shielded, appearing as a multiplet in the δ 1.9-2.1 ppm region.
-
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde. The chemical shifts of the carbon atoms are highly sensitive to the nature of the substituents on the aromatic ring.
A summary of the predicted ¹³C NMR chemical shifts is presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 192 |
| C-4 (C-N) | 150 - 155 |
| C-2 | 135 - 140 |
| C-1 | 130 - 135 |
| C-5 | 125 - 130 |
| C-3 (C-Cl) | 120 - 125 |
| C-6 | 110 - 115 |
| Pyrrolidine-C (α) | 48 - 52 |
| Pyrrolidine-C (β) | 25 - 28 |
Causality of Predicted Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing in the δ 190-192 ppm region, which is characteristic for benzaldehydes.[5]
-
Aromatic Carbons:
-
C-4 (ipso-to-N): This carbon, directly attached to the electron-donating pyrrolidinyl group, will be significantly deshielded and is predicted to be in the δ 150-155 ppm range.
-
C-2 and C-1: The C-2 carbon, ortho to the aldehyde group, and the C-1 carbon, ipso to the aldehyde group, are both expected to be downfield, in the δ 130-140 ppm range.
-
C-5: This carbon, ortho to the chloro group, will be influenced by both the chloro and aldehyde groups, with an expected chemical shift around δ 125-130 ppm.
-
C-3 (ipso-to-Cl): The carbon bearing the chlorine atom is expected to resonate in the δ 120-125 ppm range. The effect of a chloro-substituent on the ipso-carbon is generally deshielding.[6]
-
C-6: This carbon, ortho to the pyrrolidinyl group, will experience a significant shielding effect and is predicted to be the most upfield of the aromatic carbons, in the δ 110-115 ppm region.
-
-
Pyrrolidine Carbons:
-
α-Carbons: The carbons directly bonded to the nitrogen will appear around δ 48-52 ppm.
-
β-Carbons: The other two carbons of the pyrrolidine ring will be more shielded, resonating at approximately δ 25-28 ppm.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆). CDCl₃ is a good first choice as it is a common solvent for many organic compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly within the aromatic and pyrrolidine spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde and highlights the key predicted NMR correlations.
Sources
- 1. 886500-61-4 | 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. scite.ai [scite.ai]
- 6. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
